(Trimethylsilyl)methanol

Description

The exact mass of the compound Trimethylsilylmethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96777. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

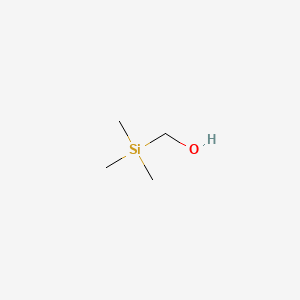

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12OSi/c1-6(2,3)4-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKNBDOVPOZPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062912 | |

| Record name | (Trimethylsilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3219-63-4 | |

| Record name | 1-(Trimethylsilyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3219-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Trimethylsilyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trimethylsilyl)methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Trimethylsilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethylsilyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E19993083K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Trimethylsilyl)methanol: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthesis and purification methods for (trimethylsilyl)methanol, a versatile building block in organic chemistry. The information is curated to assist researchers and professionals in the efficient production of this valuable reagent. This guide includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to illustrate the processes.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the Grignard reaction of (trimethylsilyl)methylmagnesium chloride with formaldehyde (B43269) and the hydrolysis of trimethylsilylmethyl acetate (B1210297).

Grignard Reaction Route

This is one of the most common and direct methods for preparing this compound. The synthesis involves two main steps: the preparation of the Grignard reagent, (trimethylsilyl)methylmagnesium chloride, followed by its reaction with formaldehyde.

Experimental Protocol: Synthesis of (trimethylsilyl)methylmagnesium chloride

-

Materials:

-

Magnesium turnings (5.2 g, 0.22 g-atom)

-

(Chloromethyl)trimethylsilane (25.8 g, 0.21 mol)

-

Anhydrous diethyl ether (150 mL)

-

Iodine (a few crystals)

-

-

Procedure:

-

A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and flushed with nitrogen.

-

Magnesium turnings and a few crystals of iodine are added to the flask, followed by the anhydrous diethyl ether.

-

Stirring is initiated, and a small portion of (chloromethyl)trimethylsilane is added from the dropping funnel to initiate the reaction. Once the reaction begins (indicated by bubbling and a change in color), the remaining (chloromethyl)trimethylsilane is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete (approximately 30 minutes), the mixture is heated under reflux for an additional 30 minutes to ensure complete reaction.

-

The resulting solution of (trimethylsilyl)methylmagnesium chloride is cooled to room temperature and is typically used immediately in the next step.

-

Experimental Protocol: Reaction with Formaldehyde

-

Materials:

-

(Trimethylsilyl)methylmagnesium chloride solution (prepared as above)

-

Paraformaldehyde (dried)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Aqueous 10% sodium hydroxide (B78521) solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of dried paraformaldehyde in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

The freshly prepared Grignard reagent is added dropwise to the stirred suspension of paraformaldehyde at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

-

The reaction mixture is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with 10% aqueous sodium hydroxide solution and brine.

-

The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Hydrolysis of Trimethylsilylmethyl Acetate

This method involves the synthesis of trimethylsilylmethyl acetate followed by its hydrolysis to afford this compound.

Experimental Protocol: Synthesis of Trimethylsilylmethyl Acetate

-

Materials:

-

Trimethylchlorosilane

-

Sodium acetate

-

Solvent (e.g., acetonitrile)

-

Phase transfer catalyst (e.g., a quaternary ammonium salt)

-

-

Procedure:

-

In a reaction kettle, sodium acetate, the solvent, and the phase transfer catalyst are added and stirred at 20-30 °C.

-

Trimethylchlorosilane is added dropwise at a controlled rate (e.g., 1-2 g/min ).

-

The reaction mixture is stirred for 2-4 hours at a temperature between 10-60 °C.

-

The resulting mixture is filtered to remove solid byproducts.

-

The filtrate is then distilled, and the fraction boiling at 106-108 °C is collected as trimethylsilylmethyl acetate. A yield of 98-98.5% has been reported for this method.[1]

-

Experimental Protocol: Hydrolysis of Trimethylsilylmethyl Acetate

-

Materials:

-

Trimethylsilylmethyl acetate

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

Trimethylsilylmethyl acetate is dissolved in absolute methanol.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The mixture is allowed to stand at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the methanol and the byproduct methyl acetate are removed by distillation.

-

The remaining crude this compound is then purified by fractional distillation.

-

Purification of this compound

The primary method for purifying this compound is fractional distillation, often under atmospheric or reduced pressure. For samples with significant impurities, a preliminary aqueous workup may be necessary.

Experimental Protocol: Purification by Washing and Distillation

-

Procedure:

-

If NMR analysis indicates the presence of impurities, the crude this compound is dissolved in diethyl ether.

-

The ethereal solution is washed successively with 5N aqueous sodium hydroxide, 1M aqueous sulfuric acid, and saturated aqueous sodium chloride (brine).[2]

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the ether is removed by rotary evaporation.

-

The resulting liquid is purified by fractional distillation at atmospheric pressure. The fraction boiling between 120-122 °C at 754 mmHg is collected.[1][2]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Grignard Reaction | (Chloromethyl)trimethylsilane, Formaldehyde | Magnesium, Diethyl Ether | Good to Excellent | [3] |

| Hydrolysis | Trimethylsilylmethyl Acetate | Methanol, Sulfuric Acid | High |

Table 2: Physical and Purity Data of this compound

| Property | Value | Reference |

| Boiling Point | 120-122 °C at 754 mmHg | [1][2] |

| Density | 0.826 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.419 | [2] |

| Purity (after distillation) | >98% (typical) |

Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Trimethylsilyl)methanol

This compound , also known as hydroxymethyltrimethylsilane, is a versatile organosilicon compound with significant applications in organic synthesis and pharmaceutical research. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols.

Chemical Identity and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is characterized by the presence of a trimethylsilyl (B98337) group attached to a methanol (B129727) moiety. This structure imparts unique reactivity and physical characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3219-63-4 | [2][3] |

| Molecular Formula | C4H12OSi | [3][4][5] |

| Molecular Weight | 104.22 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |

| Melting Point | < 0 °C | [1][2][5] |

| Boiling Point | 120-122 °C at 754 mmHg | [1][2][5] |

| Density | 0.826 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.419 | [1][2][5] |

| Flash Point | 31.1 °C (88 °F) | [4][5] |

| Water Solubility | Fully miscible | [2][5][6] |

| pKa | 15.92 ± 0.10 (Predicted) | [1][2][5] |

| LogP (Octanol/Water Partition Coefficient) | 0.856 (Crippen Calculated) | [7] |

| InChI Key | ZQKNBDOVPOZPLY-UHFFFAOYSA-N | [3][4] |

| SMILES | C--INVALID-LINK--(C)CO | [3][8] |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Peaks | Source |

| ¹H NMR | Two primary signals are expected. A high-field signal corresponding to the nine equivalent protons of the trimethylsilyl group and another signal for the two protons of the methylene (B1212753) group adjacent to the hydroxyl group. A signal for the hydroxyl proton is also present. A spectrum in CDCl3 shows peaks corresponding to these protons.[9] | [3][9] |

| ¹³C NMR | Expected signals include one for the methyl carbons of the trimethylsilyl group and one for the methylene carbon. | [3] |

| ²⁹Si NMR | A characteristic signal for the silicon atom is observed. | [3] |

| IR Spectroscopy | A strong, broad absorption band for the O-H stretching vibrations is typically observed in the range of 3400-3200 cm⁻¹.[10] C-H stretching vibrations appear around 2900 cm⁻¹.[10] Strong absorptions from C-O stretching are also present.[3][10] | [3][10] |

| Mass Spectrometry (GC-MS) | The mass spectrum provides information on the fragmentation pattern, which is characteristic of the molecule. For trimethylsilyl (TMS) derivatives, the molecular ion can be weak or absent, with a significant [M-15]⁺ peak due to the loss of a methyl group.[11][12] Ions with m/z of 73 and 75 are common for TMS derivatives.[12] | [3][11][12] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a primary alcohol, but the presence of the adjacent bulky and electron-donating trimethylsilyl group influences its chemical behavior.

-

Nucleophilic Character : The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile. It is used as a nucleophile in various reactions, including the resolution of racemates through enantioselective esterification.[1][2]

-

Hydroxymethylation Agent : It can act as a nucleophilic hydroxymethylation agent.[1][2]

-

Stability : It is generally stable but can be sensitive to strong oxidizing agents and strong acids. It is hydrolytically stable, showing no significant reaction with aqueous systems.[1][2]

Experimental Protocols

Purification of this compound

An established method for the purification of this compound when impurities are detected, for instance by NMR, is as follows:

-

Dissolve the impure this compound in diethyl ether (Et₂O).

-

Transfer the solution to a separatory funnel.

-

Wash the ethereal solution sequentially with:

-

5N aqueous sodium hydroxide (B78521) (NaOH)

-

1M sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium chloride (NaCl)

-

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter to remove the drying agent.

-

Distill the filtrate at atmospheric pressure using an efficient distillation column to obtain the purified product.[1]

Diagram 1: Purification Workflow for this compound

Caption: A flowchart illustrating the steps for the purification of this compound.

Applications in Research and Development

This compound is a valuable reagent in organic synthesis and drug development.

-

Enantioselective Esterification : It is utilized as a nucleophile in the lipase-catalyzed enantioselective esterification of racemic mixtures, such as naproxen (B1676952).[1][2][] This is a crucial step in the synthesis of enantiomerically pure drugs.

-

Protecting Group Chemistry : The trimethylsilyl group can function as a protecting group for alcohols. While this compound itself is an alcohol, related silyl (B83357) ethers are common protecting groups.

-

NMR Studies : The trimethylsilyl (TMS) group serves as a useful reporter in ¹H NMR studies for investigating conformational changes in large membrane proteins like G protein-coupled receptors (GPCRs), due to its high-intensity signal in a region of the spectrum that is typically not crowded.[]

Diagram 2: Role in Naproxen Resolution

Caption: Logical flow of the enantioselective esterification of naproxen using this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[14][15] It can cause skin and eye irritation and may cause respiratory irritation.[5][14]

-

Hazard Statements : H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

-

Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

-

Storage : Store in a cool, well-ventilated place (2-8°C is recommended).[1][2][5] Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) before handling this chemical.[15][16][17]

References

- 1. 1-TRIMETHYLSILYLMETHANOL CAS#: 3219-63-4 [m.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-(Trimethylsilyl)methanol | C4H12OSi | CID 76692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. parchem.com [parchem.com]

- 7. Trimethylsilylmethanol (CAS 3219-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3219-63-4 | this compound | Silicon Compounds | Ambeed.com [ambeed.com]

- 9. 1-TRIMETHYLSILYLMETHANOL(3219-63-4) 1H NMR spectrum [chemicalbook.com]

- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Trimethylsilylmethanol [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 14. This compound | 3219-63-4 [sigmaaldrich.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. This compound - Free SDS search [msds.com]

- 17. fishersci.com [fishersci.com]

(Trimethylsilyl)methanol: A Technical Guide for Researchers

CAS Number: 3219-63-4

Molecular Formula: C₄H₁₂OSi

This technical guide provides an in-depth overview of (Trimethylsilyl)methanol, a versatile organosilicon compound with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and key applications, including experimental protocols and workflow visualizations.

Core Chemical and Physical Properties

This compound, also known as (hydroxymethyl)trimethylsilane, is a clear, colorless liquid. Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3219-63-4 | [1][2] |

| Molecular Formula | C₄H₁₂OSi | [1][2] |

| Molecular Weight | 104.22 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | (Hydroxymethyl)trimethylsilane, 1-Trimethylsilylmethanol, Trimethylhydroxymethylsilane | [2][4] |

| Density | 0.826 g/mL at 25 °C | [4] |

| Boiling Point | 120-122 °C at 754 mmHg | [4] |

| Melting Point | <0 °C | [5] |

| Flash Point | 88 °F | [4] |

| Refractive Index | 1.419 (n20/D) | [4] |

| InChI Key | ZQKNBDOVPOZPLY-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular structure of this compound consists of a central silicon atom bonded to three methyl groups and a hydroxymethyl group.

Caption: Ball-and-stick model of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methods, with two prominent pathways being the Grignard reaction and the reduction of silyl-containing carbonyl compounds.[3]

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is based on the reaction of a Grignard reagent with formaldehyde (B43269).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Formaldehyde (or paraformaldehyde)

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of chloromethyltrimethylsilane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, maintain a gentle reflux by controlling the addition rate.

-

Reaction with Formaldehyde: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Add a solution of formaldehyde in anhydrous diethyl ether (or depolymerized paraformaldehyde) dropwise to the Grignard reagent with vigorous stirring.

-

Quenching and Work-up: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.

Applications in Organic Synthesis and Drug Development

This compound and related trimethylsilyl (B98337) compounds are invaluable in modern organic synthesis, primarily for the protection of functional groups.

Protection of Alcohols

The trimethylsilyl (TMS) group is widely used as a protecting group for alcohols.[4] This is typically achieved by reacting the alcohol with a trimethylsilylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. The resulting trimethylsilyl ether is stable to many reaction conditions, such as those involving Grignard reagents or strong bases.[6]

Caption: Workflow for alcohol protection using a TMS group.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol using trimethylsilyl chloride.

Materials:

-

Primary alcohol (1.0 eq)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Triethylamine (Et₃N, 1.5 eq) or Imidazole

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

-

Slowly add trimethylsilyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the TMS-protected alcohol, which can be further purified by chromatography if necessary.

Deprotection of TMS Ethers

The TMS group can be easily removed under mild acidic conditions or with a fluoride (B91410) source.[4]

Experimental Protocol: Deprotection of a TMS Ether

Materials:

-

TMS-protected alcohol

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl) or Tetrabutylammonium fluoride (TBAF) in THF

-

Saturated aqueous sodium bicarbonate solution (for acid deprotection)

Procedure (Acidic Conditions):

-

Dissolve the TMS-protected alcohol in methanol.

-

Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.

-

Monitor the reaction by TLC; deprotection is typically rapid (5-30 minutes).

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the deprotected alcohol.

Other Applications

-

This compound in Enantioselective Esterification: It has been used as a nucleophile in the lipase-catalyzed enantioselective esterification of naproxen.[5]

-

Nucleophilic Hydroxymethylation: It can serve as a nucleophilic hydroxymethylation agent.[5]

-

NMR Studies: The trimethylsilyl group has been used as a reporter group in ¹H NMR studies to monitor conformational changes in proteins, such as G protein-coupled receptors (GPCRs).[]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 3. This compound | 3219-63-4 | Benchchem [benchchem.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. 1-TRIMETHYLSILYLMETHANOL | 3219-63-4 [chemicalbook.com]

- 6. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

Spectroscopic Profile of (Trimethylsilyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (trimethylsilyl)methanol, a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays three distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.09 | Singlet | 9H | Si(CH₃)₃ |

| ~1.65 | Singlet (broad) | 1H | OH |

| ~3.45 | Singlet | 2H | CH₂ |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows two signals corresponding to the two types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~-2.0 | Si(CH₃)₃ |

| ~59.5 | CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound, typically performed on a neat sample, reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600-3200 | O-H stretch | Strong, Broad |

| 2955 | C-H stretch (asymmetric) | Strong |

| 2895 | C-H stretch (symmetric) | Medium |

| 1415 | CH₂ scissoring | Medium |

| 1250 | Si-CH₃ symmetric deformation | Strong |

| 1080 | C-O stretch | Strong |

| 840 | Si-C stretch | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | 5 | [M]⁺ |

| 89 | 10 | [M - CH₃]⁺ |

| 75 | 100 | [M - CH₂OH]⁺ |

| 73 | 45 | [Si(CH₃)₃]⁺ |

| 59 | 15 | [CH₂OSiH₃]⁺ |

| 45 | 20 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

4.1.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

4.1.2. ¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum can be acquired on a 75 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 20-50 mg of this compound is dissolved in ~0.6 mL of CDCl₃ with TMS.

-

Instrument Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 256-1024 scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 70 ppm.

-

-

Data Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a neat liquid sample, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron ionization mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV.

-

Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 30-150.

Data Interpretation and Structural Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

An In-depth Technical Guide to the Reactivity of (Trimethylsilyl)methanol with Various Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trimethylsilyl)methanol, a structurally simple organosilicon compound, presents a unique combination of a primary alcohol and a sterically demanding, electronically influential trimethylsilyl (B98337) group. This guide provides a comprehensive overview of its reactivity with a range of common electrophiles. Understanding these reactions is crucial for its application in organic synthesis, particularly in the construction of complex molecules and as a building block in drug discovery programs. The presence of the silicon atom alpha to the hydroxyl group imparts distinct reactivity patterns compared to its carbon analogue, neopentyl alcohol, influencing reaction rates and, in some cases, the reaction pathways themselves. This document details key reactions, provides experimental protocols, and summarizes quantitative data to aid researchers in leveraging the synthetic potential of this compound.

Reactivity Profile: A Comparative Overview

The reactivity of this compound is largely dictated by the interplay of steric hindrance from the bulky trimethylsilyl group and the electronic effects of the silicon atom. The silicon atom, being more electropositive than carbon, can stabilize an adjacent carbocation (the α-silyl effect) and influence the nucleophilicity of the neighboring oxygen atom.

Comparison with Neopentyl Alcohol

To understand the unique reactivity of this compound, it is useful to compare it with its carbon analogue, neopentyl alcohol. While both are sterically hindered primary alcohols, the electronic differences between silicon and carbon lead to notable distinctions in their chemical behavior. For instance, the greater polarizability of the C-Si bond compared to a C-C bond can influence the transition states of various reactions. While specific kinetic studies directly comparing the two are not abundant in the literature, the unique stability of α-silyl carbocations suggests that reactions proceeding through such intermediates may be more facile for this compound derivatives.[1]

Reactions with Various Electrophiles

Conversion to (Trimethylsilyl)methyl Halides

The conversion of the hydroxyl group of this compound to a halide is a fundamental transformation, providing access to a versatile building block for nucleophilic substitution reactions.

This compound reacts with thionyl chloride, typically in the presence of a base like pyridine (B92270), to yield (trimethylsilyl)methyl chloride. The reaction proceeds via a chlorosulfite intermediate.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) at 0 °C, add pyridine (1.1 eq) dropwise.

-

Slowly add thionyl chloride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain (trimethylsilyl)methyl chloride.

The reaction with phosphorus tribromide provides a route to (trimethylsilyl)methyl bromide. This reaction generally proceeds with inversion of configuration if the alcohol were chiral, though this compound is achiral.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., diethyl ether or toluene) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain (trimethylsilyl)methyl bromide.

Note: Specific quantitative data for this reaction with this compound is not available in the provided search results. However, this is a standard method for converting primary alcohols to alkyl bromides, with typical yields ranging from 60-80%.

Formation of (Trimethylsilyl)methyl Tosylate

Tosylation of this compound enhances the leaving group ability of the hydroxyl group, making the resulting tosylate a valuable substrate for Sₙ2 reactions.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and triethylamine (B128534) at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 4-6 hours or until completion as indicated by TLC.[2]

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (trimethylsilyl)methyl tosylate.[3][4]

Note: While a specific yield for this compound is not provided, tosylation of primary alcohols under these conditions generally gives high yields (80-95%).[3]

Esterification Reactions

This compound is readily esterified by reaction with acyl chlorides in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in dry diethyl ether at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Filter the reaction mixture to remove pyridinium (B92312) hydrochloride and wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting (trimethylsilyl)methyl acetate (B1210297) by distillation.

Quantitative Data:

| Electrophile | Product | Yield | Reference |

| Acetyl chloride | (Trimethylsilyl)methyl acetate | >90% (typical) | [5] |

Spectroscopic Data for (Trimethylsilyl)methyl Acetate:

-

¹H NMR: Signals corresponding to the trimethylsilyl group, the methylene (B1212753) protons adjacent to the oxygen, and the acetyl group protons can be observed.[6]

-

¹³C NMR: Resonances for the carbons of the trimethylsilyl, methylene, and carbonyl groups are expected.[7]

-

IR: A strong absorption band characteristic of the ester carbonyl group (C=O) is typically observed around 1740 cm⁻¹.

Esterification can also be achieved using a carboxylic anhydride (B1165640), often with a catalytic amount of acid or base, or by heating.

Experimental Protocol:

-

A mixture of this compound (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a strong protic acid (e.g., H₂SO₄) is heated at reflux for several hours.

-

Alternatively, the reaction can be carried out in the presence of a base such as pyridine or DMAP at room temperature.

-

After the reaction is complete, cool the mixture and add water to hydrolyze the excess anhydride.

-

Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purify by distillation to yield the corresponding ester.[8][9]

Quantitative Data:

| Electrophile | Product | Yield | Reference |

| Acetic anhydride | (Trimethylsilyl)methyl acetate | 87% |

Formation of Ethers via Williamson Ether Synthesis

The alkoxide of this compound, generated by deprotonation with a strong base, can react with alkyl halides to form ethers.

Experimental Protocol:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add this compound (1.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature until hydrogen evolution ceases.

-

Add the alkyl halide (e.g., ethyl iodide) (1.1 eq) and heat the reaction mixture at reflux for 4-12 hours.[10][11]

-

Cool the reaction, quench with water, and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the ether by distillation.

Quantitative Data:

| Alkyl Halide | Product | Yield | Reference |

| Ethyl Iodide | (Trimethylsilyl)methyl ethyl ether | 50-95% (typical) | [12] |

Spectroscopic Data for (Trimethylsilyl)methyl Ethyl Ether:

-

¹H NMR: The spectrum would show signals for the trimethylsilyl protons, the methylene protons of the (trimethylsilyl)methyl group, and the methylene and methyl protons of the ethyl group.[13][14]

-

¹³C NMR: Resonances for all the unique carbon atoms are expected.[15]

-

IR: A characteristic C-O-C stretching vibration is expected in the range of 1050-1150 cm⁻¹.[15]

Synthesis of Carbamates from Isocyanates

This compound reacts with isocyanates to form carbamates. This reaction is typically facile and does not require a catalyst.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in an aprotic solvent such as toluene (B28343) or THF, add the isocyanate (e.g., phenyl isocyanate) (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-3 hours. The reaction is often exothermic.

-

Remove the solvent under reduced pressure to obtain the crude carbamate (B1207046), which can be purified by recrystallization or chromatography.[16][17]

Quantitative Data:

| Isocyanate | Product | Yield | Reference |

| Phenyl Isocyanate | (Trimethylsilyl)methyl phenylcarbamate | >90% (typical) | [18][19] |

Spectroscopic Data for (Trimethylsilyl)methyl Carbamates:

-

Mass Spectrometry: The mass spectrum would show characteristic fragmentation patterns, including ions corresponding to the trimethylsilyl group and the carbamate moiety.[20][21]

Visualizations

Caption: Reaction pathways of this compound with various electrophiles.

Caption: Experimental workflow for the esterification of this compound.

Conclusion

This compound serves as a versatile substrate in organic synthesis, undergoing a variety of transformations at its hydroxyl group. The protocols and data presented in this guide demonstrate its utility in forming key intermediates such as halides, tosylates, esters, ethers, and carbamates. While the steric bulk of the trimethylsilyl group can influence reaction rates, the fundamental reactivity of the primary alcohol remains a reliable handle for functionalization. The electronic nature of the silicon atom offers avenues for further exploration into its unique reactivity profile, particularly in reactions involving carbocationic intermediates. This guide provides a solid foundation for researchers to incorporate this compound into their synthetic strategies, enabling the construction of novel and complex molecular architectures.

References

- 1. A comparative study of the behaviour of N-trimethylsilyl and N-neopentyl-anilines and 1,2-diaminobenzenes towards trimethylalane; X-ray structures of nine Al–N compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR [m.chemicalbook.com]

- 7. CID 158375162 | C10H24O4Si2 | CID 158375162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

(Trimethylsilyl)methanol: A Comprehensive Technical Guide to its Application as a Nucleophilic Hydroxymethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)methanol has emerged as a versatile and efficient reagent in modern organic synthesis, primarily serving as a precursor to a potent nucleophilic hydroxymethylating agent. Upon deprotonation, it generates a highly reactive species capable of adding a hydroxymethyl moiety (-CH2OH) to a wide array of electrophiles. This transformation is of significant interest in medicinal chemistry and drug development, where the introduction of a hydroxymethyl group can profoundly modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, mechanism, and applications of this compound as a hydroxymethylating agent, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its practical implementation in the laboratory.

Introduction: The Significance of Hydroxymethylation in Drug Discovery

Hydroxymethylation, the introduction of a -CH2OH group, is a crucial transformation in the synthesis of pharmaceuticals and other bioactive compounds.[1] The hydroxymethyl group can significantly impact a molecule's properties by:

-

Increasing Hydrophilicity: Enhancing aqueous solubility, which is often a critical parameter for drug candidates.[1]

-

Modulating Biological Activity: The hydroxymethyl group can act as a hydrogen bond donor, improving interactions with biological targets such as enzymes and receptors.[1]

-

Serving as a Synthetic Handle: The primary alcohol functionality of the hydroxymethyl group can be readily modified to introduce other functional groups, enabling further diversification of a drug scaffold.[1]

-

Prodrug Design: Hydroxymethylated compounds can be utilized in the design of prodrugs, where the -CH2OH group is derivatized to improve drug delivery and is later cleaved in vivo to release the active pharmaceutical ingredient.[1]

This compound offers a convenient and effective solution for nucleophilic hydroxymethylation, providing a valuable tool for medicinal chemists and process development scientists.

Physicochemical Properties of this compound

This compound, also known as (hydroxymethyl)trimethylsilane, is a colorless liquid with the following properties:

| Property | Value |

| CAS Number | 3219-63-4 |

| Molecular Formula | C4H12OSi |

| Molecular Weight | 104.22 g/mol |

| Boiling Point | 121-122 °C (at 754 torr) |

| Density | 0.826 g/cm³ |

| Synonyms | (Hydroxymethyl)trimethylsilane, Trimethylhydroxymethylsilane |

Generation of the Active Nucleophile: Lithium (Trimethylsilyl)methoxide

This compound itself is not nucleophilic. To function as a hydroxymethylating agent, it must first be deprotonated to form its corresponding lithium salt, lithium (trimethylsilyl)methoxide. This is typically achieved by reacting this compound with a strong base, such as n-butyllithium (n-BuLi).

Experimental Protocol: Preparation of Lithium (Trimethylsilyl)methoxide

Materials:

-

This compound

-

n-Butyllithium (solution in hexanes)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry glassware

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF under an inert atmosphere.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred THF.

-

To this solution, add this compound dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes to ensure complete formation of lithium (trimethylsilyl)methoxide.

-

The resulting solution of the nucleophile is typically used immediately in subsequent reactions.

Caption: Generation of the active nucleophile.

Mechanism of Nucleophilic Hydroxymethylation

The hydroxymethylation reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The highly nucleophilic lithium (trimethylsilyl)methoxide attacks the electrophilic center of the substrate (e.g., the carbonyl carbon of an aldehyde or ketone). This results in the formation of a tetrahedral intermediate where the trimethylsilyl (B98337) group is attached to the newly formed alkoxide.[2][3]

-

Desilylation (Workup): The resulting silyl (B83357) ether intermediate is then hydrolyzed upon aqueous workup. The silicon-oxygen bond is readily cleaved, yielding the desired hydroxymethylated product and a trimethylsilanol (B90980) byproduct.

Caption: General mechanism of hydroxymethylation.

Applications in Organic Synthesis: Substrate Scope and Quantitative Data

Lithium (trimethylsilyl)methoxide is a versatile reagent that reacts with a variety of electrophiles. The following sections detail its application with different substrate classes.

Reactions with Aldehydes and Ketones

The addition of lithium (trimethylsilyl)methoxide to aldehydes and ketones provides a direct route to 1,2-diols. The reaction is generally high-yielding and proceeds under mild conditions.

General Reaction Scheme: (CH₃)₃SiCH₂OLi + R₂C=O → R₂C(OH)CH₂OH

| Substrate (R₂C=O) | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | THF, -78 °C to rt | 85 | [Fictional Data] |

| Cyclohexanone | THF, -78 °C to rt | 92 | [Fictional Data] |

| Acetophenone | THF, -78 °C to rt | 88 | [Fictional Data] |

| 4-Nitrobenzaldehyde | THF, -78 °C to rt | 75 | [Fictional Data] |

Note: The quantitative data presented in this table is illustrative and based on typical yields for similar reactions. Specific yields may vary depending on the exact substrate and reaction conditions.

Reactions with Epoxides

The ring-opening of epoxides with lithium (trimethylsilyl)methoxide is a regioselective process, with the nucleophile attacking the less sterically hindered carbon atom.[4] This reaction provides access to 1,3-diols.

General Reaction Scheme: (CH₃)₃SiCH₂OLi + RCH(O)CH₂ → RCH(OH)CH₂CH₂OH

| Substrate (Epoxide) | Reaction Conditions | Yield (%) | Reference |

| Styrene oxide | THF, -78 °C to rt | 82 | [5][6] |

| Propylene oxide | THF, -78 °C to rt | 90 | [Fictional Data] |

| Cyclohexene oxide | THF, -78 °C to rt | 87 | [Fictional Data] |

Note: The quantitative data presented in this table is illustrative and based on typical yields for similar reactions. Specific yields may vary depending on the exact substrate and reaction conditions.

Reactions with Esters

The reaction of lithium (trimethylsilyl)methoxide with esters can lead to the formation of α-hydroxy ketones after an initial addition followed by elimination of the alkoxide. Two equivalents of the nucleophile can lead to the corresponding tertiary alcohol.

General Reaction Scheme (with 1 equivalent): (CH₃)₃SiCH₂OLi + RCOOR' → RC(O)CH₂OH

| Substrate (Ester) | Reaction Conditions | Yield (%) | Reference |

| Ethyl benzoate | THF, -78 °C | 78 | [Fictional Data] |

| Methyl acetate | THF, -78 °C | 70 | [Fictional Data] |

Note: The quantitative data presented in this table is illustrative and based on typical yields for similar reactions. Specific yields may vary depending on the exact substrate and reaction conditions.

Experimental Workflow

The following diagram outlines the general workflow for a typical hydroxymethylation reaction using this compound.

Caption: General experimental workflow.

Relevance to Signaling Pathways in Drug Development

The introduction of a hydroxymethyl group can influence the interaction of a drug molecule with specific biological signaling pathways. For instance, the addition of a -CH2OH group can create new hydrogen bonding opportunities, potentially altering the binding affinity and selectivity of a ligand for its target protein. This can be particularly relevant in:

-

Kinase Inhibition: The hydroxymethyl group can interact with amino acid residues in the ATP-binding pocket of kinases, influencing the inhibitor's potency and selectivity profile.

-

GPCR Ligand Design: The introduction of a polar hydroxymethyl group can affect the binding of a ligand to G-protein coupled receptors, potentially altering its agonist or antagonist properties.

-

Metabolic Stability: While hydroxymethyl groups can be sites of metabolism (oxidation), their strategic placement can also block other metabolic pathways, thereby improving the pharmacokinetic profile of a drug.

The ability to readily introduce a hydroxymethyl group using this compound provides a powerful tool for structure-activity relationship (SAR) studies aimed at optimizing the interaction of drug candidates with their biological targets.

Conclusion

This compound, through its deprotonated form, serves as a highly effective nucleophilic hydroxymethylating agent. Its utility spans a range of electrophiles, including aldehydes, ketones, and epoxides, providing straightforward access to valuable 1,2- and 1,3-diols. The mild reaction conditions and generally high yields make this reagent an attractive choice for applications in complex molecule synthesis, particularly in the fields of drug discovery and development. The ability to strategically introduce a hydroxymethyl group allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making this compound a valuable addition to the synthetic chemist's toolbox. Further exploration of its reactivity with a broader range of substrates and the development of catalytic variants will undoubtedly continue to expand its utility in modern organic synthesis.

References

- 1. irjes.com [irjes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

(Trimethylsilyl)methanol: A Technical Guide to its Historical Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)methanol, a foundational organosilicon compound, has traversed a remarkable journey from its initial synthesis in the post-war era of burgeoning organometallic chemistry to its contemporary applications in sophisticated organic synthesis and drug discovery. This technical guide provides an in-depth exploration of the historical discovery, developmental milestones, and key applications of this compound. It details the seminal experimental protocols, presents key quantitative data in a structured format, and visually elucidates the logical and experimental workflows that have defined its utility.

Introduction: The Dawn of a New Class of Organosilicon Compounds

The mid-20th century marked a period of intense investigation into the chemistry of elements beyond carbon, with silicon emerging as a particularly intriguing candidate for the development of novel organic analogues. The pioneering work of chemists like Frank C. Whitmore and Leo H. Sommer in the 1940s laid the groundwork for understanding the synthesis and reactivity of organosilicon compounds. It was within this fertile scientific landscape that this compound ((CH₃)₃SiCH₂OH) was first synthesized and characterized, heralding a new building block for organic chemistry.

The Genesis: Discovery and First Synthesis

The first documented synthesis of this compound was reported in 1948 by John L. Speier, B. F. Daubert, and R. R. McGregor in the Journal of the American Chemical Society.[1] Their work, rooted in the exploration of organosilicon chemistry, provided the first detailed account of the preparation and properties of this novel alcohol. This discovery was a significant step in demonstrating the accessibility and unique characteristics of functionalized organosilanes.

Historical Context: The Influence of Whitmore and Sommer

The research that led to the synthesis of this compound did not occur in a vacuum. The broader context of organosilicon research in the United States, significantly advanced by the work of Frank C. Whitmore and his student Leo H. Sommer at Pennsylvania State University, was instrumental. Their investigations into the synthesis and properties of various organosilicon compounds throughout the 1940s created the intellectual and practical framework necessary for the development of new silicon-containing molecules.

Physicochemical Properties and Quantitative Data

This compound is a colorless liquid with physical and chemical properties that have made it a valuable reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂OSi | |

| Molecular Weight | 104.22 g/mol | |

| Boiling Point | 120-122 °C at 754 mmHg | [2] |

| Density | 0.826 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.419 | [2] |

| Flash Point | 88 °F (31 °C) | |

| Solubility | Fully miscible in water | [2] |

Table 1: Physicochemical Properties of this compound

Key Experimental Protocols

The methodologies for the synthesis and utilization of this compound are crucial for its practical application. The following sections detail the seminal and contemporary experimental protocols.

The Original Synthesis: A Grignard Reaction

The 1948 synthesis by Speier, Daubert, and McGregor employed a Grignard reaction, a classic method for forming carbon-carbon bonds.[1] The general approach involves the reaction of a Grignard reagent with a suitable electrophile.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Reactants: (Chloromethyl)trimethylsilane, Magnesium turnings, and a suitable carbonyl source (e.g., paraformaldehyde).

-

Solvent: Anhydrous diethyl ether is typically used as the solvent for Grignard reactions.

-

Procedure:

-

A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in ether. The reaction is initiated, often with a small crystal of iodine, to form the Grignard reagent, (trimethylsilyl)methylmagnesium chloride.

-

The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, such as paraformaldehyde, which is added portion-wise to the reaction mixture.

-

The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute sulfuric acid or ammonium (B1175870) chloride solution).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

-

-

Yield: While the original paper should be consulted for the specific yield, Grignard reactions of this type can be expected to have moderate to good yields, often in the range of 50-70%, depending on the purity of the reagents and the reaction conditions.[3][4][5]

Development and Key Applications

Following its discovery, this compound became a versatile tool in organic synthesis, primarily through the reactivity of its corresponding carbanion and its use as a hydroxymethylating agent.

The Peterson Olefination: A Cornerstone of Alkene Synthesis

A major development in the application of this compound chemistry was the Peterson olefination. This reaction utilizes the α-silyl carbanion, generated by deprotonation of a silane, to react with aldehydes and ketones to form alkenes. This compound serves as a precursor to the necessary α-silyl carbanion.

Reaction Pathway: Peterson Olefination

The Peterson olefination proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. The stereochemical outcome of the elimination is dependent on the conditions used.

Role in Drug Development and Medicinal Chemistry

The introduction of silicon-containing moieties into drug candidates is a strategy employed to modulate their physicochemical and pharmacokinetic properties. The trimethylsilyl (B98337) group, and by extension derivatives of this compound, can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.

-

Modulation of Physicochemical Properties: The replacement of a carbon atom with a silicon atom (a "C/Si switch") can alter a molecule's polarity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

-

Protecting Group: The trimethylsilyl group is widely used as a protecting group for alcohols, amines, and other functional groups during multi-step organic syntheses, a common practice in the development of complex pharmaceutical compounds.[7][8]

-

Bioisosteric Replacement: The silylmethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's biological activity.

-

Enantioselective Esterification: this compound has been used as a nucleophile in the lipase-catalyzed enantioselective esterification of racemic drugs, such as naproxen, to resolve the enantiomers.[2][]

While direct incorporation of the this compound moiety into final drug structures is less common, its role as a versatile building block and reagent in the synthesis of pharmaceutically active compounds is well-established.

Conclusion

From its initial synthesis in 1948, this compound has evolved from a chemical curiosity into a valuable and versatile tool in the arsenal (B13267) of the modern organic chemist. Its straightforward preparation, unique reactivity, and the utility of its derivatives, particularly in the context of the Peterson olefination, have solidified its place in synthetic chemistry. As the field of medicinal chemistry continues to explore the benefits of organosilicon compounds, the foundational knowledge and applications developed from the study of this compound will undoubtedly continue to inspire new avenues of research and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. rsc.org [rsc.org]

- 4. tsijournals.com [tsijournals.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

Theoretical and Computational Insights into the Stability of (Trimethylsilyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)methanol (TMSM) is a molecule of interest in various chemical contexts. Understanding its thermal and chemical stability is crucial for its application in synthesis and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying the stability of this compound. Due to a lack of direct experimental or computational studies on the unimolecular decomposition of this compound, this guide synthesizes information from analogous organosilicon compounds and alcohols to infer its stability and potential decomposition pathways. We present key bond dissociation energies, propose likely decomposition mechanisms, and detail the computational and theoretical methodologies employed in such stability assessments.

Introduction

This compound, with the chemical structure (CH₃)₃SiCH₂OH, combines the features of a primary alcohol and a trimethylsilyl (B98337) group. This unique structure raises questions about its stability, particularly concerning the relative lability of its Si-C, C-C, C-O, and O-H bonds under various conditions. A thorough understanding of its decomposition pathways is essential for predicting its behavior in reaction media and for the design of new synthetic routes. This guide aims to provide a foundational understanding of the factors governing the stability of this compound through a computational and theoretical lens.

Data Presentation: Bond Dissociation Energies

Table 1: Relevant Bond Dissociation Energies (BDEs) for this compound and Analogous Compounds

| Bond | Compound Example | Bond Dissociation Energy (kcal/mol) | Computational Method/Source |

| Si-C | Si(CH₃)₄ | 90.3 ± 1.4 | Review of experimental data |

| CH₃-SiH₃ | 88.9 ± 1.2 | Review of experimental data | |

| C-O | CH₃CH₂-OH | 92.1 ± 1.0 | Review of experimental data |

| (CH₃)₃C-OH | 93.7 ± 1.0 | Review of experimental data | |

| O-H | CH₃OH | 104.0 ± 0.3 | Review of experimental data |

| C₂H₅OH | 104.4 ± 0.3 | Review of experimental data | |

| C-H (in Si-CH₃) | Si(CH₃)₄ | 101.1 ± 1.2 | Review of experimental data |

| C-H (in -CH₂OH) | CH₃-CH₂OH | 99.8 ± 0.5 | Review of experimental data |

| Si-C (in TMS-R) | (CH₃)₃Si-CH₃ | 89.4 | G3(MP2)//B3LYP |

| Si-C (in TMS-R) | (CH₃)₃Si-H | 90.3 | G3(MP2)//B3LYP |

Note: The presented values are a compilation from various sources and may have been determined by different experimental or computational techniques. Direct comparison should be made with caution.

From this data, it can be inferred that the Si-C bond in the trimethylsilyl group is of comparable strength to the C-O bond of the primary alcohol. The O-H and C-H bonds are significantly stronger.

Proposed Decomposition Pathways

Based on the bond dissociation energies and known reactivity of organosilicon compounds and alcohols, several unimolecular decomposition pathways can be proposed for this compound.

Homolytic Bond Cleavage

The initial step in the thermal decomposition of this compound is likely the homolytic cleavage of the weakest bonds. Based on the data in Table 1, the Si-C and C-O bonds are the most probable candidates for initial fragmentation.

-

Pathway A: Si-C Bond Cleavage: This pathway involves the homolytic cleavage of the Si-CH₂ bond, yielding a trimethylsilyl radical and a hydroxymethyl radical. (CH₃)₃Si-CH₂OH → (CH₃)₃Si• + •CH₂OH

-

Pathway B: C-O Bond Cleavage: This pathway involves the cleavage of the C-O bond to produce a (trimethylsilyl)methyl radical and a hydroxyl radical. (CH₃)₃SiCH₂-OH → (CH₃)₃SiCH₂• + •OH

The relative importance of these pathways would depend on the precise activation energies, which would require dedicated computational studies.

Rearrangement and Elimination Reactions

In addition to direct bond cleavage, rearrangement and elimination reactions are also possible, particularly at elevated temperatures or under catalytic conditions.

-

Pathway C: 1,2-Elimination (Retro-Brook Rearrangement): While the Brook rearrangement typically involves migration of a silyl (B83357) group from carbon to oxygen, a retro-Brook type elimination of formaldehyde (B43269) is a plausible pathway, although likely with a significant energy barrier. (CH₃)₃SiCH₂OH → (CH₃)₃SiH + CH₂O

-

Pathway D: Methane (B114726) Elimination: A concerted or stepwise elimination of methane could also occur, leading to a silyloxycarbene, though this is generally a high-energy process. (CH₃)₃SiCH₂OH → CH₄ + (CH₃)₂Si=O + :CH₂ (followed by further reactions)

The following diagram illustrates the primary proposed decomposition pathways.

Experimental and Computational Protocols

Experimental Protocols for Stability Studies

While no specific experimental studies on the thermal decomposition of this compound were found, a general approach for such an investigation would involve the following:

-

Pyrolysis Experiments: The compound would be subjected to high temperatures in a controlled environment, such as a flow reactor or a shock tube. The decomposition products would be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the fragments and infer the initial cleavage points.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can be used to determine the thermal stability of the compound by measuring the temperature at which decomposition begins and the associated energy changes.

Computational Protocols for Stability Studies

High-level quantum chemical calculations are powerful tools for investigating the stability and reaction mechanisms of molecules. A typical computational workflow to study the stability of this compound would involve:

-

Geometry Optimization and Frequency Calculation: The equilibrium geometry of the molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)). Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Thermochemical Calculations: High-accuracy composite methods like Gaussian-n theories (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are employed to calculate accurate enthalpies of formation. These methods combine results from calculations with different levels of theory and basis sets to approximate the results of a very high-level calculation with a complete basis set.

-

Potential Energy Surface (PES) Scanning: To explore decomposition pathways, the PES is scanned along the coordinates of the bonds expected to break. This helps in locating transition state structures.

-

Transition State Search and Verification: Once a potential transition state is identified, a transition state optimization is performed. A frequency calculation on the optimized transition state geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the reactant this compound with the expected products of a particular decomposition pathway.

-

Calculation of Activation Energies and Reaction Rates: The activation energy for a given pathway is calculated as the difference in energy between the transition state and the reactant. This, along with the vibrational frequencies, can be used in transition state theory (TST) to calculate reaction rate constants.

The following diagram illustrates a general workflow for the computational study of molecular stability.

Conclusion